![molecular formula C12H6BrFN2O3S2 B2629416 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole CAS No. 2408970-97-6](/img/structure/B2629416.png)
5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole
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Description
Scientific Research Applications
Antimicrobial and Antitubercular Properties
Compounds derived from benzothiazole have been noted for their antimicrobial and antitubercular activities. Specifically, certain derivatives have shown promise in combating microbial infections. For example, synthesized fluorinated benzothiazolo imidazole compounds exhibited significant antimycobacterial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Moreover, 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles were prepared and assessed for antimicrobial activity against various strains of bacteria, showcasing the potential of benzothiazole derivatives as antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Antioxidant and Antibacterial Effects
Benzothiazole derivatives have also been synthesized for their antioxidant and antibacterial properties. A study highlighted the synthesis of benzothiazolopyridine and benzothiazolyl-triazole derivatives, which were evaluated for their antioxidant capabilities. One of the benzothiazolo-pyridopyrimidine compounds was identified as a potent antioxidant agent (Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022).
Neuroprotective Activity
Benzothiazol-based 1,3,4-oxadiazole derivatives have been synthesized and tested for neuroprotective effects against Aβ25–35-induced toxicity in cells, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer’s. Some of these compounds exhibited promising neuroprotective activity, underlining the potential of benzothiazole derivatives in neuroprotection (Mei, Ji, Xiao, Wang, Jiang, Ma, Zhang, & Gong, 2017).
Potential in Cancer Therapy
Research has also explored the application of benzothiazole derivatives in cancer therapy. For instance, the development of novel apoferritin formulations for antitumor benzothiazoles aimed to address the solubility issues of potent anticancer agents, enhancing their potential in cancer treatment (Breen, Wells, Turyanska, & Bradshaw, 2019). Additionally, novel benzothiazole acylhydrazones were synthesized and evaluated for their anticancer properties, demonstrating the significance of various substitutions on the benzothiazole scaffold in modulating antitumor activity (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
properties
IUPAC Name |
5-bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O3S2/c13-8-1-2-11-10(4-8)16-12(20-11)7-3-9(6-15-5-7)19-21(14,17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHNDZIVZGFHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole |
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